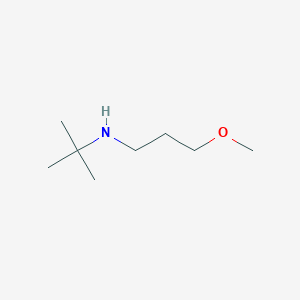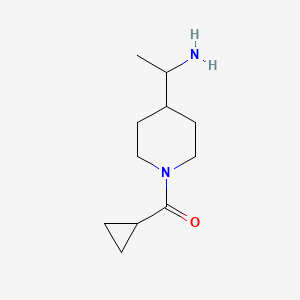![molecular formula C13H12BrNO B12084896 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)
2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol is a biphenyl derivative with significant interest in organic chemistry due to its unique structural features and potential applications. This compound consists of a biphenyl core substituted with amino, bromo, and hydroxyl groups, which confer distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-donating and electron-withdrawing groups on the biphenyl core makes it susceptible to EAS reactions.
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while the amino group can be reduced to form amines.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide for deprotonation steps.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Substituted Biphenyls: Resulting from EAS and nucleophilic substitution reactions.
Scientific Research Applications
2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the bromo group can participate in halogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol
- 2’-Amino-3’-iodo-3-methyl-[1,1’-biphenyl]-2-ol
- 2’-Amino-3’-fluoro-3-methyl-[1,1’-biphenyl]-2-ol
Uniqueness
2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of the bromo group, which imparts distinct reactivity and interaction profiles compared to its chloro, iodo, and fluoro analogs. The bromo group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H12BrNO |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
2-(2-amino-3-bromophenyl)-6-methylphenol |
InChI |
InChI=1S/C13H12BrNO/c1-8-4-2-6-10(13(8)16)9-5-3-7-11(14)12(9)15/h2-7,16H,15H2,1H3 |
InChI Key |
DZFWZAZJJUCBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C(=CC=C2)Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)



![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)




![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)


